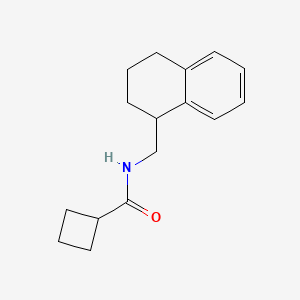
N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. It belongs to the class of compounds known as thiophene derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine involves the inhibition of several signaling pathways that are commonly dysregulated in cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound also has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 phase and apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs).
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine is its ability to sensitize cancer cells to chemotherapy and radiotherapy. This makes it a potential candidate for combination therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine as a potential anticancer agent. One direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Another direction is to investigate its potential as a radiosensitizer in combination with radiotherapy. Additionally, further studies are needed to determine its efficacy in clinical trials and its potential as a therapeutic agent for other types of cancer.
Synthesis Methods
The synthesis of N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine involves a multi-step process that starts with the reaction of 4-methoxypyrimidine-2-carbaldehyde with 2-bromoethylamine hydrobromide to form 4-methoxypyrimidin-2-yl)ethylamine. This intermediate is then reacted with 3-bromo-N,N-dimethylthiophene-2-sulfonamide to form this compound.
Scientific Research Applications
N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N'-(4-methoxypyrimidin-2-yl)-N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-17(2)11(10-5-7-19-9-10)8-15-13-14-6-4-12(16-13)18-3/h4-7,9,11H,8H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPXUAEYPFANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC1=NC=CC(=N1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)

![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)


![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)


![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)